

An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene

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Compound of Interest

Compound Name: 1,4-Difluoro-2,3-dimethylbenzene

Cat. No.: B159839

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Difluoro-2,3-dimethylbenzene**, a fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical research. Its unique electronic and steric properties make it a valuable building block in the synthesis of bioactive molecules.^[1]

Chemical Identity and Properties

The formal IUPAC name for this compound is **1,4-Difluoro-2,3-dimethylbenzene**.^{[2][3][4]} It is also known by several synonyms.

Synonyms:

- 3,6-Difluoro-o-xylene^[3]
- 2,3-dimethyl-1,4-difluorobenzene^[3]
- Benzene, 1,4-difluoro-2,3-dimethyl-^[3]
- o-Xylene, 3,6-difluoro-^[3]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1736-90-9	[1] [2] [5]
Molecular Formula	C ₈ H ₈ F ₂	[1] [2]
Molecular Weight	142.15 g/mol	[1] [2]
Appearance	Liquid	
Boiling Point	155 °C at 760 mmHg	
Flash Point	36 °C	
Density	1.09 g/cm ³	[4]
InChI Key	XPAQTSZVOILIGO-UHFFFAOYSA-N	[3] [4]
SMILES	<chem>CC1=C(C)C(F)=CC=C1F</chem>	[2]

Synthesis and Experimental Protocols

The synthesis of **1,4-Difluoro-2,3-dimethylbenzene** can be achieved through several routes. The most common method is a halogen exchange reaction.

Halogen Exchange Reaction

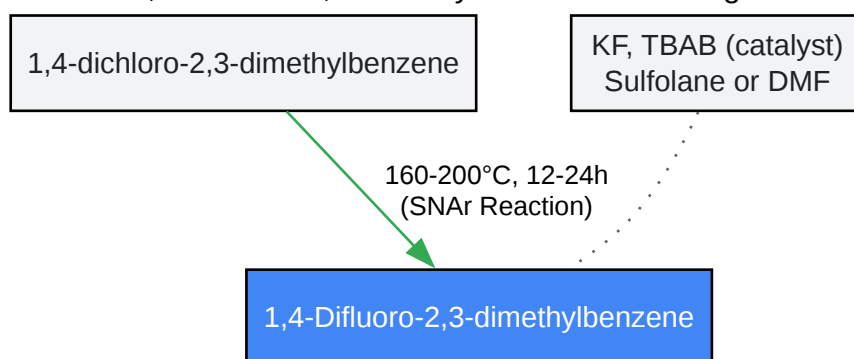
This method involves a two-step halogen exchange process starting from 1,4-dichloro-2,3-dimethylbenzene.[\[1\]](#)

Experimental Protocol:

- Reactants: 1,4-dichloro-2,3-dimethylbenzene, Potassium Fluoride (KF), and a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB).
- Solvent: A polar aprotic solvent like sulfolane or dimethylformamide (DMF) is used.[\[1\]](#)
- Procedure:
 - The dichloro precursor is mixed with KF in the chosen solvent.

- The phase-transfer catalyst (TBAB) is added to improve the mobility of the fluoride ion.[1]
- The reaction mixture is heated to a temperature between 160–200°C.[1]
- The reaction is allowed to proceed for 12–24 hours.[1]
- Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism.[1]

Synthesis of 1,4-Difluoro-2,3-dimethylbenzene via Halogen Exchange



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Caption: Halogen exchange synthesis pathway.

Alternative Synthetic Routes

Other potential, though less common, synthetic routes have been proposed.

Table 2: Comparative Analysis of Synthetic Routes

Parameter	Halogen Exchange	Balz-Schiemann	Friedel-Crafts
Yield (%)	65–72	25–30	15–19
Scalability	High	Low	Moderate
Starting Material Cost	Moderate	High	Low
Safety Concerns	High Temperatures	Potentially explosive waste	Use of strong Lewis acids

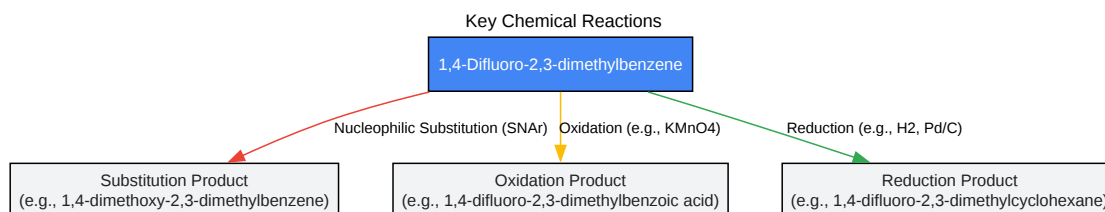
Data adapted from comparative analyses of similar fluorination reactions.[\[1\]](#)[\[6\]](#)

Chemical Reactivity and Applications

1,4-Difluoro-2,3-dimethylbenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity conferred by its fluorine atoms.[\[1\]](#)

Key Reactions:

- Nucleophilic Aromatic Substitution (S_NAr): The fluorine atoms can be displaced by other nucleophiles. For example, reaction with methoxide yields 1,4-dimethoxy-2,3-dimethylbenzene.[\[1\]](#)
- Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).[\[1\]](#)
- Reduction: The aromatic ring can be reduced to form 1,4-difluoro-2,3-dimethylcyclohexane using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[\[1\]](#)



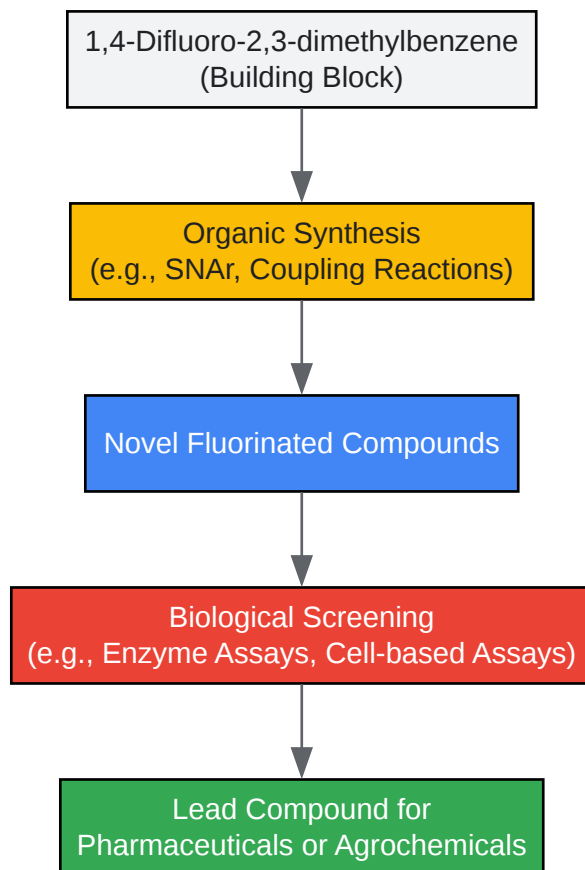
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Caption: Reactivity of **1,4-Difluoro-2,3-dimethylbenzene**.

Role in Drug Development and Agrochemicals

The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can enhance binding affinity to target enzymes or receptors, improve metabolic stability, and increase lipophilicity, which can aid in crossing biological membranes.^[1] Consequently, **1,4-Difluoro-2,3-dimethylbenzene** serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.^[1]

Workflow in Drug and Agrochemical R&D



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Caption: Application workflow in research and development.

Safety and Handling

GHS Hazard Classification:

- Flammable liquids: Warning (H226)[3]
- Skin corrosion/irritation: Warning (H315)[3]
- Serious eye damage/eye irritation: Warning (H319)[3]

- Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning (H335)[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a well-ventilated area away from ignition sources.

This guide provides an overview of the key technical aspects of **1,4-Difluoro-2,3-dimethylbenzene**. Its utility as a precursor in various fields, particularly in the life sciences, underscores the importance of understanding its synthesis, reactivity, and applications.

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